Bis(2-methoxyphenyl)phosphine

Catalog No.
S1537057
CAS No.
10177-79-4
M.F
C14H15O2P
M. Wt
246.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methoxyphenyl)phosphine

CAS Number

10177-79-4

Product Name

Bis(2-methoxyphenyl)phosphine

IUPAC Name

bis(2-methoxyphenyl)phosphane

Molecular Formula

C14H15O2P

Molecular Weight

246.24 g/mol

InChI

InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3

InChI Key

HFEAMIKDDWKNAG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1PC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1PC2=CC=CC=C2OC

Catalysis

Bis(2-methoxyphenyl)phosphine functions as a ligand in numerous cross-coupling reactions, facilitating the formation of carbon-carbon bonds between various organic molecules. These reactions are crucial for synthesizing complex organic compounds with diverse functionalities, which are essential in various scientific disciplines, including:

  • Medicinal chemistry

    Developing new drugs and pharmaceuticals often requires the creation of intricate molecules with specific properties. Bis(2-methoxyphenyl)phosphine-mediated cross-coupling reactions enable the synthesis of complex organic scaffolds that serve as the foundation for novel drug candidates [].

  • Materials science

    Tailoring the properties of materials for specific applications frequently involves precise control over their molecular structure. Cross-coupling reactions involving Bis(2-methoxyphenyl)phosphine allow researchers to synthesize novel materials with desired characteristics, such as improved conductivity, strength, or optical properties.

  • Organic synthesis

    This fundamental field relies heavily on efficient methods for constructing complex organic molecules. Bis(2-methoxyphenyl)phosphine offers a valuable tool for organic chemists, enabling the selective formation of carbon-carbon bonds in a controlled manner.

Here are some of the specific cross-coupling reactions where Bis(2-methoxyphenyl)phosphine finds application:

  • Buchwald-Hartwig coupling

    This reaction forms carbon-carbon bonds between aryl halides (molecules containing an aromatic ring and a halogen atom) and various nucleophiles (electron-rich species) [].

  • Suzuki-Miyaura coupling

    This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides, offering a robust method for constructing biaryl and alkene structures.

  • Stille coupling

    This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides, providing an alternative method for biaryl and alkene synthesis.

  • Sonogashira coupling

    This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, facilitating the synthesis of various organic molecules containing alkyne functionalities [].

  • Negishi coupling

    This reaction couples organozinc reagents with various organic electrophiles (electron-deficient species), including aryl and vinyl halides, offering another versatile tool for carbon-carbon bond formation.

  • Heck coupling

    This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides, enabling the introduction of an alkene moiety into organic molecules.

  • Hiyama coupling

    This reaction couples organosilicon compounds with aryl or vinyl halides, providing a complementary method for carbon-carbon bond formation [].

Bis(2-methoxyphenyl)phosphine is an organophosphorus compound characterized by its unique structure, which consists of two methoxyphenyl groups bonded to a phosphorus atom. Its chemical formula is C14H15O3PC_{14}H_{15}O_3P, and it has a molecular weight of 262.24 g/mol. This compound is often encountered in the form of a white solid and is recognized for its applications in various chemical processes, particularly in catalysis and polymerization reactions .

DMPF can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood []. Always consult the safety data sheet (SDS) for specific handling and disposal procedures before working with DMPF.

, including:

  • Heck Reaction: It acts as a catalyst or reactant in the formation of carbon-carbon bonds between alkenes and aryl halides.
  • Buchwald-Hartwig Coupling: This compound is utilized in cross-coupling reactions to form biaryl compounds.
  • Asymmetric Hydrogenation: It serves as a ligand in asymmetric hydrogenation reactions, facilitating the production of chiral compounds .

The synthesis of bis(2-methoxyphenyl)phosphine typically involves the following steps:

  • Formation of Ethyl Bis(2-methoxyphenyl)phosphonate: Anisole reacts with triethyl phosphate in a suitable solvent.
  • Hydrogenation Reduction: The resulting ethyl bis(2-methoxyphenyl)phosphonate undergoes hydrogenation to yield bis(2-methoxyphenyl)phosphine oxide, which can subsequently be reduced to bis(2-methoxyphenyl)phosphine .

This method is noted for its simplicity and high conversion rates, producing high-purity products.

Bis(2-methoxyphenyl)phosphine finds applications in various fields:

  • Catalysis: It is widely used as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
  • Polymerization: This compound serves as a precursor for producing polyketone polymers, which have significant industrial applications.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activity .

Interaction studies involving bis(2-methoxyphenyl)phosphine primarily focus on its role as a ligand in coordination chemistry. The compound interacts with various metal centers, forming stable complexes that are crucial for catalysis. These interactions can significantly influence the reactivity and selectivity of catalytic processes.

Several compounds share structural similarities with bis(2-methoxyphenyl)phosphine. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
Bis(4-methoxyphenyl)phosphineTwo para-methoxyphenyl groupsOften used in similar catalytic applications
Bis(2-naphthyl)phosphineTwo naphthyl groupsKnown for enhanced stability in certain reactions
DiphenylphosphineTwo phenyl groupsCommonly used but lacks the methoxy substituents
Chlorobis(2-methoxyphenyl)phosphineChlorinated variantUsed specifically for chlorination reactions

Bis(2-methoxyphenyl)phosphine stands out due to its methoxy substituents, which enhance solubility and reactivity compared to other phosphines lacking such functional groups .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

BIS(2-METHOXYPHENYL)PHOSPHINE

Dates

Modify: 2023-08-15

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